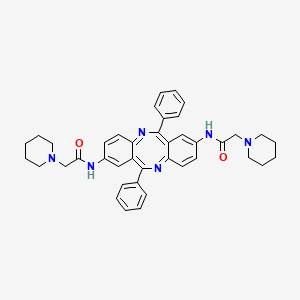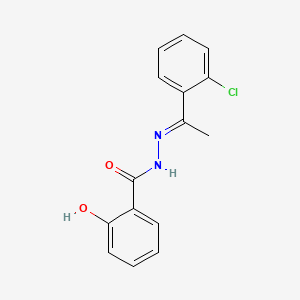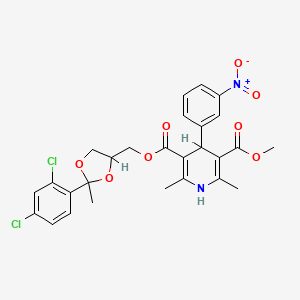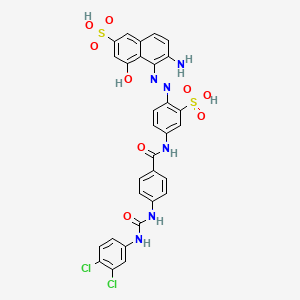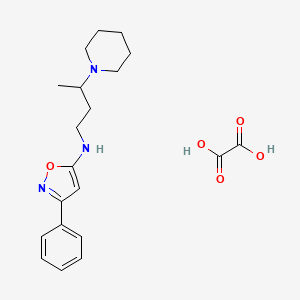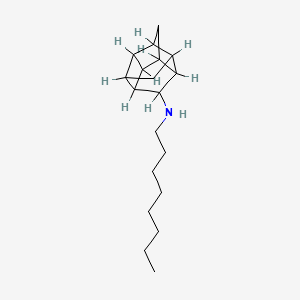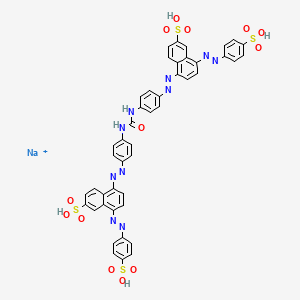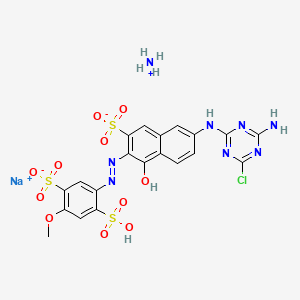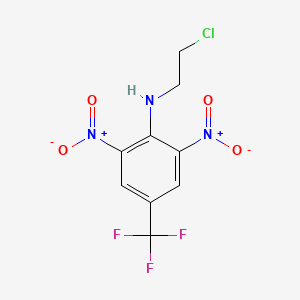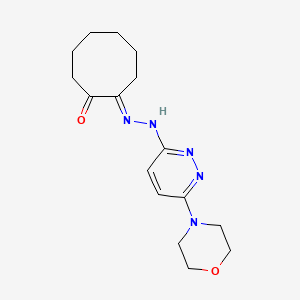
3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone is a complex organic compound characterized by the presence of a pyridazinone ring, a morpholine group, and a cyclooctylidenehydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Scientific Research Applications
3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-Oxide
- 2-Hydrazino-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine
- 1,1′-{[3,5-bis(dodecyloxycarbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) dibromide
Uniqueness
3(2H)-Pyridazinone, 6-(4-morpholinyl)-, cyclooctylidenehydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
90931-88-7 |
|---|---|
Molecular Formula |
C16H23N5O2 |
Molecular Weight |
317.39 g/mol |
IUPAC Name |
(2E)-2-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]cyclooctan-1-one |
InChI |
InChI=1S/C16H23N5O2/c22-14-6-4-2-1-3-5-13(14)17-18-15-7-8-16(20-19-15)21-9-11-23-12-10-21/h7-8H,1-6,9-12H2,(H,18,19)/b17-13+ |
InChI Key |
FOCZHLXFCZPCQE-GHRIWEEISA-N |
Isomeric SMILES |
C1CCCC(=O)/C(=N/NC2=NN=C(C=C2)N3CCOCC3)/CC1 |
Canonical SMILES |
C1CCCC(=O)C(=NNC2=NN=C(C=C2)N3CCOCC3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


